5-Chloro-m-phenylenediamine

Beschreibung

Overview of Aromatic Diamine Chemistry in Scholarly Contexts

Aromatic diamines, a class of organic compounds characterized by two amino (-NH2) groups attached to an aromatic ring, are fundamental building blocks in a vast array of chemical syntheses. sundarbanmahavidyalaya.in Their significance stems from the nucleophilic nature of the amino groups, which readily participate in a variety of chemical reactions, including diazotization, acylation, and electrophilic aromatic substitution. sundarbanmahavidyalaya.in In academic and industrial research, these compounds are pivotal as monomers for the production of high-performance polymers such as polyamides, polyimides, and polyureas. sundarbanmahavidyalaya.inwikipedia.org

The three isomers of phenylenediamine—ortho-phenylenediamine (OPD), meta-phenylenediamine (MPD), and para-phenylenediamine (PPD)—form the basis of this chemical family. wikipedia.org Their derivatives are integral to the synthesis of dyes, pharmaceuticals, and agrochemicals. ontosight.aiontosight.ai For instance, synthetic amino compounds like Novocain are used in dentistry as anesthetics. sundarbanmahavidyalaya.in The unique properties of aromatic diamines, such as high thermal resistance and specific dielectric constants, make them suitable for applications in electronics, aerospace, and automotive components. mitsuifinechemicals.com Furthermore, the study of their transformation products and environmental fate has become an important area of research, with substituted p-phenylenediamines (PPDs) and their derivatives being investigated for their presence in various environmental compartments like dust and river water. sci-hub.seacs.orgresearchgate.net

Significance of Halogenation in Phenylenediamine Research

Halogenation, the process of introducing one or more halogen atoms into a molecule, profoundly influences the physicochemical properties of phenylenediamines. The introduction of a halogen, such as chlorine, bromine, or iodine, alters the electron density distribution, steric profile, and reactivity of the aromatic ring and its amino substituents. mdpi.com This modification is a key strategy employed by researchers to fine-tune the characteristics of the resulting molecules for specific applications.

In the context of materials science, halogenation can enhance the thermal stability and flame retardancy of polymers derived from these monomers. In medicinal chemistry and drug discovery, halogenated phenylenediamines are investigated for their potential biological activities. mdpi.comsemanticscholar.org For example, halogenated aromatic diamines are used as precursors in the production of permanent hair dyes. nih.gov The presence of halogens can also influence the binding affinity of these molecules to biological targets, such as proteins and enzymes. mdpi.com Research into halogenated benzotriazole (B28993) and benzimidazole (B57391) derivatives, which share a common o-phenylenediamine (B120857) substructure, has shown that these compounds can act as potent inhibitors of protein kinases like CK2, which is implicated in various forms of cancer. mdpi.comsemanticscholar.org The study of halogenated phenylenediamines also extends to analytical chemistry, where they can be used as reagents.

Research Trajectories and Contemporary Challenges for 5-Chloro-m-phenylenediamine

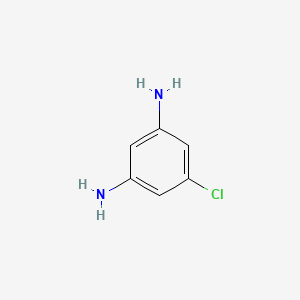

This compound (5-Cl-MPD) is a halogenated aromatic diamine that serves as a valuable intermediate in various chemical syntheses. chemicalbook.com Its chemical structure, featuring a chlorine atom and two amino groups on a benzene (B151609) ring, provides a unique combination of reactivity and functionality that is of interest to researchers.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 33786-89-9 scbt.com |

| Molecular Formula | C6H7ClN2 scbt.com |

| Molecular Weight | 142.59 g/mol scbt.com |

| Synonyms | 5-Chloro-1,3-benzenediamine, 3,5-Diaminochlorobenzene |

| Appearance | White to yellow to brown solid cymitquimica.com |

| Solubility | Slightly soluble in water chemicalbook.com |

Current research involving this compound and related compounds often focuses on its application as a building block for more complex molecules. It is utilized as a pharmaceutical intermediate and in the synthesis of various specialty chemicals. chemicalbook.com For instance, m-phenylenediamine (B132917), the parent compound, is a key component in the production of certain polymers and dyes. researchgate.net The global market for m-phenylenediamine was valued at US$ 654 million in 2024 and is projected to grow, indicating the continued industrial importance of this class of compounds. valuates.com

One of the contemporary challenges in the field is understanding the environmental and toxicological profiles of halogenated aromatic amines. While some studies have investigated the carcinogenicity of parent compounds like m-phenylenediamine, more research is needed to fully characterize the potential impacts of their halogenated derivatives. nih.gov A study on 4-Chloro-1,2-phenylenediamine (4-Cl-OPD), a related compound, highlighted its potential for inducing structural changes and aggregation in proteins like human serum albumin, as well as its genotoxic effects. nih.gov These findings underscore the importance of continued research into the biological interactions of compounds like this compound to ensure their safe and effective use in various applications. Future research will likely focus on developing novel synthetic routes, exploring new applications in materials and medicine, and conducting thorough toxicological assessments.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chlorobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNUCJOYPXKLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067795 | |

| Record name | 1,3-Benzenediamine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33786-89-9 | |

| Record name | 3,5-Diaminochlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33786-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033786899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-1,3-PHENYLENEDIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro M Phenylenediamine

Established Synthetic Routes

The preparation of 5-Chloro-m-phenylenediamine is primarily achieved through a few established chemical transformations, with the reduction of a dinitrated precursor being the most common approach.

Reduction of Nitro-Substituted Benzenes

The most prevalent and industrially significant method for synthesizing this compound is through the reduction of dinitro-substituted benzene (B151609) precursors, most notably 3,5-dinitrochlorobenzene. This transformation involves the conversion of two nitro groups (-NO₂) into amino groups (-NH₂).

Catalytic hydrogenation is a widely employed technique for this reduction. This process typically involves reacting the dinitro compound with hydrogen gas in the presence of a metal catalyst. Noble metal catalysts such as palladium on carbon (Pd/C) are effective for this purpose. The reaction is often carried out in a solvent like methanol (B129727). An alkaline substance may be added to act as an acid-binding agent. In some processes, a mixture of dinitrochlorobenzene isomers, resulting from the nitration of nitrochlorobenzene meta-oil, is used as the starting material, which is then subjected to catalytic hydrogenation to yield m-phenylenediamine (B132917) products. fishersci.se

Alternative reduction systems have also been reported. A combination of zinc dust and hydrazine (B178648) hydrate (B1144303) in a methanol medium provides a low-cost and effective method for reducing a wide range of aromatic nitro compounds to their corresponding amines at room temperature. oup.com This method tolerates various functional groups, including halogens. Another established method in organic synthesis is the use of Raney Nickel as a catalyst for hydrogenation. derpharmachemica.com

Derivatization and Functionalization Strategies

Exploration of Reaction Specificity and Regioselectivity

The regioselectivity in the synthesis of this compound is fundamentally controlled during the creation of the starting material, 1-chloro-3,5-dinitrobenzene (B1328920). The substitution pattern of this precursor dictates the final arrangement of the functional groups in the product, as the subsequent reduction of the nitro groups to amines does not alter their positions on the benzene ring.

The synthesis of 1-chloro-3,5-dinitrobenzene itself relies on the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions. The nitro group is a powerful deactivating and meta-directing group. Therefore, the dinitration of chlorobenzene (B131634) would not be a regioselective method to produce the 1-chloro-3,5-dinitro isomer in high yield, as the chlorine atom is an ortho-, para-director.

A more plausible route to 1-chloro-3,5-dinitrobenzene is the nitration of 1-chloro-3-nitrobenzene (B92001) or the chlorination of 1,3-dinitrobenzene. In the case of chlorinating 1,3-dinitrobenzene, the two meta-positioned nitro groups would direct the incoming chloro- electrophile to the C2, C4, C5, or C6 positions. While C2 is sterically hindered, the C5 position is electronically favored, leading to the desired 1-chloro-3,5-dinitrobenzene.

Once 1-chloro-3,5-dinitrobenzene is obtained, the subsequent reduction step is highly specific to the nitro groups. Catalytic hydrogenation, for instance, is a chemoselective process that readily reduces nitro groups while leaving the aryl-halide bond intact under controlled conditions. The choice of catalyst and reaction parameters is crucial to prevent hydrodehalogenation, which is the undesired cleavage of the C-Cl bond. Studies on the catalytic hydrogenation of other chloronitrobenzenes have shown that high selectivity for the corresponding chloroaniline can be achieved by using specific catalysts, such as iridium nanoparticles or promoted palladium catalysts, which minimize the cleavage of the carbon-halogen bond. acs.org The reaction mechanism for the hydrogenation of chloronitrobenzene on a γ-Mo2N surface, for example, shows a pathway where the N=O bonds are preferentially reduced over the C-Cl bond. acs.org This inherent selectivity ensures that the reduction of 1-chloro-3,5-dinitrobenzene yields this compound with high fidelity.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro M Phenylenediamine and Its Adducts

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound, offering a unique fingerprint based on its structural and electronic configuration.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups and elucidating molecular structure. The FT-IR spectrum of 5-Chloro-m-phenylenediamine, typically recorded in a KBr matrix, reveals characteristic absorption bands corresponding to specific vibrational modes of the molecule. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of these vibrational frequencies. researchgate.nettandfonline.com

Key vibrational modes observed in the FT-IR spectrum of substituted anilines and phenylenediamines include:

N-H Vibrations: The amino group (NH2) gives rise to characteristic stretching vibrations. In related compounds, these are often observed in the region of 3200-3400 cm⁻¹. bme.hu For instance, in a charge-transfer complex of o-phenylenediamine (B120857), the ν(N⁺–H) stretching vibration was observed around 3207 cm⁻¹. acs.org

C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net

C-C Vibrations: The stretching vibrations of the benzene (B151609) ring are found in the 1400-1700 cm⁻¹ region. researchgate.net

C-N Vibrations: The C-N stretching absorption for aromatic amines is generally observed between 1266 and 1382 cm⁻¹. researchgate.net

C-Cl Vibrations: The carbon-chlorine stretching vibration is expected in the lower frequency region of the spectrum.

NH2 Group Deformations: The NH2 group also exhibits bending (scissoring), wagging, and twisting vibrations. The NH2 twisting vibration in amino groups is typically found between 1060 and 1170 cm⁻¹. researchgate.net

The precise positions of these bands are sensitive to the electronic effects of the substituents on the aromatic ring. researchgate.net

Table 1: Illustrative FT-IR Vibrational Frequencies for Phenylenediamine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3200-3400 | bme.hu |

| C-H Aromatic Stretch | >3000 | researchgate.net |

| C=C Aromatic Stretch | 1400-1700 | researchgate.net |

| C-N Stretch | 1266-1382 | researchgate.net |

| NH₂ Twist | 1060-1170 | researchgate.net |

Note: This table provides general ranges for related compounds and specific values for this compound would require direct experimental data.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, as the selection rules for Raman scattering differ from those for infrared absorption. This technique is particularly useful for analyzing vibrations that result in a change in molecular polarizability. americanpharmaceuticalreview.com The FT-Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the benzene ring and other non-polar bonds. researchgate.netnih.gov

In studies of similar chlorinated aniline (B41778) compounds, both FT-IR and FT-Raman spectra have been measured and analyzed with the aid of DFT calculations to provide a complete assignment of the fundamental vibrational modes. researchgate.netnih.gov For example, in a study of 5-chloro-ortho-methoxyaniline, C-C stretching vibrations were identified in both the FT-IR and FT-Raman spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons. In one reported spectrum, the following signals were observed: a signal at 6.083 ppm, another at 5.839 ppm, and a broad signal for the amino protons at 3.56 ppm. chemicalbook.com The two aromatic protons appear as distinct signals due to their different chemical environments, with a coupling constant (J) of 2.0 Hz between them. chemicalbook.com The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing chlorine atom.

Table 2: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| Aromatic H | 6.083 | - | 2.0 | chemicalbook.com |

| Aromatic H | 5.839 | - | 2.0 | chemicalbook.com |

| NH₂ | 3.56 | broad singlet | - | chemicalbook.com |

Note: The specific assignment of the aromatic protons would require further analysis, such as 2D NMR techniques.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, four distinct signals would be expected for the six carbon atoms of the benzene ring. The chemical shifts of the carbon atoms are influenced by the attached substituents. The carbons attached to the amino groups will be shifted upfield, while the carbon attached to the chlorine atom will be shifted downfield. The ¹³C NMR spectra of related phenylenediamine and chloroaniline compounds show that aromatic carbons typically resonate in the range of 100-150 ppm. rsc.orgoregonstate.edu For example, in m-phenylenediamine (B132917), the carbon signals appear at specific chemical shifts that are altered by the introduction of a chlorine atom. tandfonline.com

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Aromatic Carbons

| Carbon Environment | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Aromatic C-H | 110-130 | oregonstate.edu |

| Aromatic C-N | 135-150 | rsc.org |

| Aromatic C-Cl | 125-140 | oregonstate.edu |

Note: This table provides general ranges, and the exact shifts for this compound would be determined experimentally.

Advanced Multi-dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to determine the complete connectivity of the molecule, advanced multi-dimensional NMR techniques can be employed. These include:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals for the C-H pairs.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Investigations

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra can provide insights into the π-conjugated system and the effects of substituents on the electronic structure.

Studies on related phenylenediamine derivatives and their adducts have demonstrated characteristic absorption bands. For instance, in the analysis of polymers derived from phenylenediamine, dual main absorption bands are often observed in both solution and thin-film states. These typically consist of strong bands in the higher energy region and broader bands at lower energies. researchgate.net For example, certain π-conjugated small molecules exhibit strong absorption bands in the range of 350-470 nm. researchgate.net

The formation of adducts or complexes with this compound can lead to shifts in the absorption maxima, indicating electronic interactions between the compound and the substrate. In the study of charge-transfer (CT) complexes involving o-phenylenediamine and an acceptor molecule, the formation of the complex was confirmed by the appearance of a new, stable CT band. acs.org The stability and characteristics of this band can be influenced by the polarity of the solvent. acs.org

While specific UV-Vis data for this compound is not extensively detailed in the provided results, the principles from related compounds suggest that it would exhibit characteristic absorptions related to its aromatic and amine functionalities. The position and intensity of these bands would be sensitive to the formation of adducts, making UV-Vis spectroscopy a useful tool for their characterization.

Table 1: Illustrative UV-Vis Absorption Data for Related Phenylenediamine Systems

| Compound/System | Solvent/State | Absorption Maxima (λmax, nm) | Reference |

| π-conjugated small molecule 1 | Chloroform | 350-400 | researchgate.net |

| π-conjugated small molecule 2 | Chloroform | 350-400 | researchgate.net |

| π-conjugated small molecule 3 | Chloroform | 370-470 | researchgate.net |

| Poly-5 film | Thin Film | ~350 | researchgate.net |

| o-phenylenediamine-DDQ complex | Acetonitrile | 415 | acs.org |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₇ClN₂), the expected molecular weight is approximately 142.59 g/mol . scbt.comfishersci.pt This technique is crucial for confirming the identity of the synthesized compound and for characterizing its adducts.

In the analysis of adducts, mass spectrometry can identify the modified species by detecting the mass shift corresponding to the addition of this compound to a target molecule. High-resolution mass spectrometry, such as that performed with a Q Exactive Orbitrap mass spectrometer, allows for precise mass measurements, which is essential for identifying adducted peptides in proteomics studies. nih.gov Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which helps to pinpoint the site of modification. nih.gov

For example, in studies of protein adducts, samples are often digested enzymatically, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.gov By comparing the mass spectra of treated and untreated samples, researchers can identify peptides that have been modified by the reactive chemical. nih.gov The mass of this compound would be added to the mass of the unmodified peptide, and this mass shift would be a clear indicator of adduct formation.

While direct mass spectrometry data for this compound was not available in the provided search results, the principles of the technique are well-established for the characterization of small molecules and their adducts.

Table 2: Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂ | scbt.comfishersci.pt |

| Molecular Weight | 142.59 g/mol | scbt.comfishersci.pt |

| InChI Key | VZNUCJOYPXKLTA-UHFFFAOYSA-N | fishersci.pt |

| CAS Number | 33786-89-9 | scbt.comfishersci.ptchemicalbook.com |

X-ray Diffraction (XRD) and Crystalline Structure Analysis

X-ray diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystalline solid. It provides detailed information about the crystal structure, including unit cell dimensions, bond lengths, and bond angles.

Single crystal X-ray diffraction provides the most definitive structural information for a crystalline compound. In a study involving the precipitation of Platinum(IV) from hydrochloric acid solutions using m-phenylenediamine, single crystal X-ray analysis was used to investigate the structure of the resulting precipitate. mdpi.com The analysis revealed the formation of ionic crystals composed of the chloro-complex anions of the metal and protonated amines. mdpi.com

For instance, the Pt(IV)-containing precipitate with m-phenylenediamine formed ionic crystals with a 1:1 ratio of [PtCl₆]²⁻ to protonated m-phenylenediamine (MPDA-2H⁺). mdpi.com Similarly, a Rh(III)-containing crystal with m-phenylenediamine was found to be comprised of [RhCl₆]³⁻, MPDA-2H⁺, chloride anions, and water molecules in a specific stoichiometric ratio. mdpi.com These studies highlight the utility of single crystal XRD in elucidating the precise three-dimensional structure of adducts and complexes involving phenylenediamines. Although a specific single crystal structure of this compound is not detailed, the methodology is directly applicable.

Table 3: Crystallographic Data for a Related m-Phenylenediamine Adduct

| Compound | Stoichiometric Ratio of Components | Crystal System/Space Group | Reference |

| MPDA-Pt | [PtCl₆]²⁻ : MPDA-2H⁺ = 1:1 | Not Specified | mdpi.com |

| MPDA-Rh | [RhCl₆]³⁻ : MPDA-2H⁺ : Cl⁻ : H₂O = 1:2:1:3 | Not Specified | mdpi.com |

Powder X-ray diffraction (PXRD) is a key technique for the analysis of polycrystalline materials and is particularly important for identifying different crystalline forms, or polymorphs, of a substance. creative-biostructure.com Polymorphism is critical in the pharmaceutical industry as different polymorphs can have different physical properties. creative-biostructure.com PXRD patterns are unique to a specific crystalline phase and can be used as a fingerprint for identification.

The technique involves directing an X-ray beam at a powdered sample and measuring the scattered intensity as a function of the scattering angle. creative-biostructure.com The resulting diffraction pattern, with its characteristic peak positions and intensities, provides information about the crystal structure. creative-biostructure.com In the analysis of drug formulations, synchrotron XRPD has been shown to be a highly sensitive method for detecting and identifying low concentrations of different polymorphic forms of an active pharmaceutical ingredient within a mixture. nih.gov

While specific PXRD data for this compound and its polymorphs were not found, the technique is standard for the solid-state characterization of such compounds. For example, in a study of human serum albumin (HSA) modified by a related compound, 4-chloro-1,2-phenylenediamine, XRD was used to compare the native and modified protein, revealing changes in scattering intensities indicative of structural alterations. frontiersin.org

Electron Microscopy for Morphological Characterization

Electron microscopy techniques are used to visualize the surface topography and morphology of materials at high magnifications.

Scanning Electron Microscopy (SEM) is a powerful tool for studying the surface morphology of materials. researchgate.net It works by scanning a focused beam of electrons over a sample's surface and detecting the secondary or backscattered electrons to create an image. SEM provides valuable information about the shape, size, and texture of particles.

In the context of materials synthesized using phenylenediamines, SEM has been employed to characterize the morphology of membranes. For instance, in the synthesis of polyamide membranes using m-phenylenediamine and trimesoyl chloride, SEM was used to analyze the morphology of the prepared membranes. researchgate.net Similarly, SEM has been used to study the microstructure of charge-transfer complexes, providing insights into their assembly and surface features. acs.org

Although specific SEM images of this compound are not available in the provided results, the technique would be instrumental in characterizing the morphology of its crystalline powders or the surface of materials into which it has been incorporated, such as polymer adducts.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and structure of materials at the nanoscale. While TEM is not typically used to image small molecules like this compound directly, it is invaluable for characterizing the structure of its adducts, such as polymers and composites derived from it.

In the study of adducts, TEM provides critical insights into the dispersion and morphology of components within a composite material. For instance, when this compound is used as a monomer or curing agent to form larger polymeric structures or nanocomposites, TEM can reveal the distribution of nanoparticles or fillers within the polymer matrix. Achieving a high degree of dispersion is often crucial for enhancing the material's properties, and TEM images can confirm whether nanoparticles are well-distributed or if they have formed agglomerates. researchgate.net The formation of these adducts, such as with epoxy resins, can be controlled to achieve specific properties, and their morphology can be observed using TEM. google.com

Research on related phenylenediamine compounds provides a model for how TEM is applied. For example, in studies of human serum albumin (HSA) modified by a similar compound, 4-chloro-1,2-phenylenediamine, scanning electron microscopy (SEM), a related technique, was used to observe the formation of fibrillar aggregates. nih.gov This indicates that electron microscopy is a key tool for understanding how these molecules induce larger-scale structural changes in adducts. nih.gov The resolution of modern TEM instruments, which can be as high as 0.19 nm, allows for observation at the atomic level, making it suitable for detailed structural analysis of complex materials. jeol.com

Thermal Analysis Techniques (e.g., TGA-DTA) for Stability Research

Thermal analysis techniques are essential for determining the stability and decomposition behavior of chemical compounds and their derivatives. etamu.edu Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are primary methods used to study materials containing this compound, particularly its polymeric adducts like aramids (aromatic polyamides). researchgate.netorientjchem.org

TGA measures the change in mass of a sample as a function of temperature, providing critical data on thermal stability. etamu.edu For polymers synthesized using this compound or its isomers, TGA is used to determine the decomposition temperature, which is a key indicator of the material's heat resistance. nih.gov Studies on various aramids show that their thermal stability is influenced by the specific diamine monomer used. For example, aramids containing p-phenylene moieties generally exhibit higher thermal stability compared to those with m-phenylene structures. researchgate.net

Research on aramids and other polymers demonstrates the detailed insights gained from TGA. In one study, a series of aramids were synthesized and analyzed by TGA under a nitrogen atmosphere at a heating rate of 10 °C/min. The results showed that all the synthesized polymers possessed very high decomposition temperatures, greater than 424 °C. nih.gov Similarly, studies on meta- and para-aramid fibers using TGA-DTA revealed that thermal degradation occurs in distinct stages, with the process being endothermic in an inert atmosphere (argon) and exothermic in air. researchgate.net The residue ratio at 800 °C for aramid fibers can be above 50%, which signifies excellent thermal resistance. researchgate.net

The table below summarizes thermal stability data for various polyamides and poly(amide-imide)s, some of which are synthesized from diamines structurally related to this compound. This data illustrates how modifications to the polymer backbone, including the choice of diamine, affect thermal properties.

Table 1: Thermal Properties of Various Aromatic Polyamides and Adducts

| Polymer/Adduct Type | Technique | Key Findings | Reference |

|---|---|---|---|

| Aramid Films | TGA/DSC | Decomposition temperatures > 424 °C; no melting before decomposition. | nih.gov |

| Aniline-Containing Polymers | Thermal Analysis | Polymers with p-phenylene units showed better thermal stability than those with m-phenylene units. | researchgate.net |

| Meta- and Para-Aramid Fibers | TGA-DTA/MS | Degradation of meta-aramid occurred in three stages; degradation was endothermic in argon and exothermic in air. | researchgate.net |

| Schiff Base Metal Complexes | TGA/DTA | Hetero binuclear complexes showed higher decomposition temperatures than mononuclear complexes. | orientjchem.org |

| Poly(amide-imide)s from 2,5-dichloro-p-phenylenediamine | DSC | Glass transition temperatures were ~40°C higher than non-chlorinated analogues. | ntu.edu.tw |

This table is interactive. Click on the headers to sort the data.

Kinetic parameters derived from TGA data can also be used to further explain the degradation processes of these materials. researchgate.netbohrium.com The introduction of bulky or halogenated groups, such as the chloro-group in this compound, can significantly influence polymer properties like solubility and glass transition temperature without negatively impacting thermal stability. researchgate.netntu.edu.tw For instance, poly(amide-imide)s synthesized with 2,5-dichloro-p-phenylenediamine exhibited glass transition temperatures about 40°C higher than their non-chlorinated counterparts. ntu.edu.tw This demonstrates the critical role of thermal analysis in the development of high-performance materials derived from this compound and related compounds.

Computational Chemistry and Theoretical Modeling of 5 Chloro M Phenylenediamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine various molecular properties of 5-Chloro-m-phenylenediamine, including its optimized geometry, vibrational frequencies, and electronic characteristics. nih.gov DFT calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic behavior.

Geometric optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface. DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are commonly used for this purpose. nih.gov The resulting optimized structure represents the molecule in its ground state in the gas phase.

Following optimization, vibrational frequency analysis is performed to confirm that the obtained structure is a true energy minimum. q-chem.com The absence of imaginary frequencies indicates a stable structure. This analysis also predicts the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model. The vibrational modes provide detailed information about the stretching, bending, and torsional motions of the atoms within the molecule.

Table 1: Predicted Geometric Parameters for this compound (Conceptual) This table is based on typical values for similar aromatic compounds and DFT calculations.

| Parameter | Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.39 - 1.42 Å |

| C-N Bond Length | ~1.39 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-H Bond Length | ~1.08 Å |

| N-H Bond Length | ~1.01 Å |

| C-C-C Bond Angle | ~118° - 121° |

| H-N-H Bond Angle | ~112° |

The electronic properties of a molecule are crucial for understanding its chemical reactivity and spectral characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

Table 2: Frontier Molecular Orbital Energies of this compound (Conceptual) Values are illustrative and depend on the specific DFT functional and basis set used.

| Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

|---|---|---|

| LUMO | ~ -0.5 to -1.5 | π* orbitals of the benzene (B151609) ring, with contributions from C-Cl σ* |

| HOMO | ~ -5.0 to -6.0 | π orbitals of the benzene ring and p-orbitals of Nitrogen atoms |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 | - |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. mpg.de It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, significant donor-acceptor interactions are expected. These include the delocalization of the lone pair electrons from the nitrogen (nN) and chlorine (nCl) atoms into the antibonding π* orbitals of the benzene ring. These interactions contribute to the stability of the molecule and influence its electronic properties and reactivity.

Table 3: Significant NBO Donor-Acceptor Interactions in this compound (Conceptual) This table illustrates expected intramolecular interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C-C) | High | Resonance/Hyperconjugation |

| LP (Cl) | π* (C-C) | Moderate | Resonance/Hyperconjugation |

| π (C-C) | π* (C-C) | High | π-delocalization in the ring |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack.

For this compound, the MEP map would show negative potential concentrated around the electronegative nitrogen and chlorine atoms due to their lone pairs of electrons. The most positive potential would be located around the hydrogen atoms of the amino groups, making them potential sites for hydrogen bonding.

Fukui functional analysis is a method based on DFT that helps to identify the most reactive sites within a molecule. researchgate.net It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis allows for the prediction of sites for nucleophilic attack (where an electron is accepted), electrophilic attack (where an electron is donated), and radical attack. researchgate.net

In this compound, the amino groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. Fukui functional analysis would help to resolve the combined influence of these substituents and pinpoint the carbon atoms on the ring that are most susceptible to electrophilic or nucleophilic substitution.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can provide a detailed understanding of the dynamic behavior of this compound in various environments, such as in solution or interacting with other molecules.

These simulations can be used to explore conformational changes, study solvation effects, and calculate thermodynamic properties. For example, an MD simulation could model the interactions between this compound and water molecules, revealing information about its solubility and hydrogen bonding network. In materials science, MD simulations can help predict how the molecule incorporates into a polymer matrix and affects the material's bulk properties. tandfonline.com

Studies on Intermolecular Interactions and Aggregation

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for studying the non-covalent interactions that govern the aggregation and crystal packing of molecules like this compound. These interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, are crucial in determining the material's bulk properties.

In a theoretical study on the interaction between meta-phenylenediamine (MPD), the parent compound of 5-Cl-m-PDA, and sulfonated zinc phthalocyanine, DFT calculations revealed the importance of π-π interactions and intramolecular hydrogen bonding in the stability of the complex nih.gov. A conformational analysis identified the most stable arrangement, highlighting how specific orientations are favored to maximize these stabilizing interactions. The presence of a chlorine atom in 5-Cl-m-PDA is expected to influence the electronic distribution and steric hindrance, thereby modulating the intermolecular interaction landscape. The electron-withdrawing nature of chlorine can affect the hydrogen-bonding capability of the amine groups and the quadrupole moment of the aromatic ring, which in turn influences π-π stacking arrangements.

Biomolecular Stability and Interaction Dynamics

Molecular dynamics simulations are instrumental in understanding the interactions between small molecules like this compound and biological macromolecules such as proteins and DNA. These simulations can provide atomistic details of binding modes, interaction energies, and the conformational changes that may occur upon binding.

While direct simulation studies of 5-Cl-m-PDA with specific biomolecules are not extensively documented, the principles of such investigations are well-established. For instance, MD simulations have been used to study the interactions of viral peptides, demonstrating how environmental factors like pH can influence their clustering and interaction with membranes nih.gov. Similarly, simulations can elucidate the stability of protein-ligand complexes by analyzing parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and binding free energies. These analyses reveal the stability of the complex and the flexibility of different parts of the protein upon ligand binding nih.govplos.orgmdpi.com.

For 5-Cl-m-PDA, molecular docking followed by MD simulations could predict its binding affinity and mode of interaction with various biological targets. The chlorine substituent and the amino groups would be key determinants in forming hydrogen bonds, hydrophobic interactions, and halogen bonds with amino acid residues in a protein's binding pocket. Such studies are crucial for assessing the potential biological activity and toxicological profile of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or property of interest. For halogenated aromatic amines like this compound, QSAR models can be developed to predict various endpoints, including toxicity, carcinogenicity, and mutagenicity.

The development of a QSAR model involves calculating molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For aromatic amines, quantum chemical descriptors have been shown to be particularly useful in developing predictive models for toxicity researchgate.net. These descriptors can capture the electronic effects of substituents on the aromatic ring, which often play a critical role in the mechanism of toxicity.

Several QSAR studies have been conducted on aromatic amines and anilines, providing a basis for understanding the potential activity of 5-Cl-m-PDA. These studies often highlight the importance of parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's reactivity and ability to participate in charge-transfer interactions nih.gov. The development of robust QSAR models requires a sufficiently large and diverse dataset of compounds with reliable experimental data. For predictive toxicology, it is crucial that models are rigorously validated to ensure their predictive power for new chemicals europa.eunih.govljmu.ac.ukunc.edu.

While specific QSAR models for predicting the properties of 5-Cl-m-PDA are not prominently reported, existing models for related compounds can offer qualitative predictions. For instance, models for chloro-anilines could provide an estimation of its potential toxicity based on the number and position of chlorine atoms and amino groups researchgate.net.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Theoretical evaluation of non-linear optical (NLO) properties is essential for identifying and designing new materials for applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to calculate the hyperpolarizabilities of molecules, which are indicative of their NLO response.

The NLO properties of organic molecules are often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino groups act as electron donors, and the chlorine atom has a mild electron-withdrawing effect. The benzene ring serves as the π-conjugated bridge.

Theoretical calculations of the first hyperpolarizability (β) can provide a quantitative measure of the second-order NLO response. Studies on substituted benzaldehydes have shown that the position of substituents significantly affects the NLO properties mdpi.com. For instance, the calculated first hyperpolarizability of m-chlorobenzaldehyde was found to be higher than that of the ortho- and para-isomers. This suggests that the relative positions of the donor and acceptor groups are critical in optimizing the NLO response.

Polymer Chemistry and Advanced Materials Research Involving 5 Chloro M Phenylenediamine

Oxidative Polymerization Mechanisms

Oxidative polymerization is the primary method for synthesizing polymers from phenylenediamine monomers. This process involves an oxidizing agent that initiates the reaction, leading to the formation of a polymer chain. The mechanism is complex and highly dependent on reaction conditions, which dictate the structure and properties of the final polymer. For phenylenediamines, this process is activated by the amino groups on the aromatic ring. nih.gov

Such studies typically reveal that the polymerization rate is dependent on the concentrations of the monomer and the oxidizing agent. researchgate.net For instance, the polymerization of o-phenylenediamine (B120857) was found to be first order with respect to the monomer, the oxidant (K₂Cr₂O₇), and the acid (HCl). researchgate.net The apparent activation energy for this specific reaction was calculated to be 63.658 kJ/mol. researchgate.net These findings highlight the intricate relationship between the reactants and the energy requirements of the polymerization process.

Table 1: Reaction Orders for the Oxidative Polymerization of o-Phenylenediamine Data derived from a study on a related isomer, o-phenylenediamine, as a proxy. researchgate.net

| Reactant | Reaction Order |

| o-Phenylenediamine (Monomer) | 1.045 |

| Potassium Dichromate (Oxidant) | 1.011 |

| Hydrochloric Acid | 0.954 |

| Apparent Activation Energy | 63.658 kJ/mol |

The structure, yield, and solubility of polymers derived from phenylenediamines are highly sensitive to the conditions of the polymerization reaction. tandfonline.comresearchgate.net Key factors include the type of oxidant, the acidity (pH) of the medium, reaction temperature, time, and the solvent used. tandfonline.comresearchgate.net

For example, the polymerization of o-phenylenediamine in a lower pH medium tends to produce an insoluble ladder-like structure, whereas at a higher pH, a more soluble open-ring structure may form. researchgate.net Similarly, the choice of solvent has been shown to be a critical factor in controlling the morphology of poly(m-phenylenediamine), with different solvents leading to the formation of either nanorods or nanospheres. The yield of the resulting polymer is also significantly affected by these parameters, with optimizations of oxidant-to-monomer ratios and acid concentration being essential for achieving high yields. nih.govtandfonline.com The presence of a substituent, such as the chloro group in 5-chloro-m-phenylenediamine, would be expected to further influence these outcomes due to its electronic and steric effects.

The oxidative polymerization of phenylenediamines is generally understood to proceed through a free-radical mechanism. nih.govwikipedia.org The process begins with the oxidation of the monomer to form a radical cation, which is a highly reactive intermediate. researchgate.netscientific.net This initiation step is followed by the propagation phase, where these radical cations couple with each other or with neutral monomer molecules. researchgate.netscientific.net

This coupling process, often occurring via N-C bonds, leads to the formation of dimers, trimers, and ultimately, the growing polymer chain. scientific.net The limiting step in this pathway is often the initial formation of the cation-radical. scientific.net The specific pathway can lead to different final polymer structures, including linear chains analogous to polyaniline or more complex ladder-like structures involving phenazine (B1670421) rings. researchgate.netresearchgate.net The formation of these active intermediates is fundamental to the chain growth process and dictates the final conjugated structure of the polymer.

Synthesis and Characterization of Poly(this compound)

The synthesis of poly(this compound) would typically be achieved through chemical oxidative polymerization, a method widely used for its parent compound and other derivatives. rsc.orgchalcogen.ro This involves dissolving the this compound monomer in an acidic medium, followed by the controlled addition of an oxidizing agent like ammonium (B1175870) persulfate or potassium dichromate. chalcogen.ronih.gov The resulting polymer precipitate is then collected, washed, and dried. chalcogen.ro

Characterization of the polymer is essential to determine its structure, morphology, and properties. A suite of analytical techniques is employed for this purpose:

Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are used to identify functional groups and confirm the formation of the polymer backbone, including characteristic phenazine structures. chalcogen.ro

UV-visible spectroscopy provides information about the electronic transitions within the conjugated polymer system. researchgate.net

X-ray diffraction (XRD) is used to assess the crystallinity of the polymer, revealing whether it has an amorphous or a more ordered structure. chalcogen.ronih.gov

Scanning electron microscopy (SEM) and Transmission electron microscopy (TEM) are employed to visualize the surface morphology and internal nanostructure of the polymer. chalcogen.roresearchgate.net

Polymers derived from phenylenediamines are known to form a variety of controlled micro- and nanostructures. researchgate.netnih.govsci-hub.se Research on the parent isomer, poly(m-phenylenediamine), has demonstrated that its morphology can be precisely controlled by the reaction conditions. Specifically, the pH of the reaction medium and the choice of solvent are critical factors. A fast polymerization rate has been found to favor the anisotropic growth of the polymer, leading to specific nanostructures.

For instance, the chemical oxidation of m-phenylenediamine (B132917) can be directed to selectively produce nanospheres or nanorods. researchgate.net Similarly, studies on other isomers have reported the formation of nanofibers, hollow spheres, and nest-like microspheres by tuning parameters like pH. sci-hub.seresearchgate.net The self-organization of oligomers formed during the initial stages of polymerization often serves as a template for the growth of these complex structures. researchgate.net It is anticipated that this compound could also be guided to form such advanced material structures.

Table 2: Influence of Reaction Solvent on the Morphology of Poly(m-phenylenediamine) Nanostructures Data derived from a study on the parent isomer, m-phenylenediamine, as a proxy. researchgate.net

| Reaction Solvent | Resulting Morphology |

| Water | Nanospheres |

| N-methyl-2-pyrrolidone (NMP) | Nanorods |

| N,N-dimethylformamide (DMF) | Nanorods |

| Ethanol | Nanospheres |

A key structural feature of polymers synthesized from phenylenediamine isomers, particularly the ortho- and meta-isomers, is the formation of phenazine rings within the polymer backbone. researchgate.netresearchgate.netchalcogen.ro This results in a "ladder-type" structure, where fused aromatic rings create a rigid and highly conjugated system. rsc.orgkaust.edu.sauh.edu

These ladder structures are composed of repeating quinoid and benzenoid imine units, which are responsible for the polymer's electronic and optical properties. chalcogen.ro The formation of these phenazine units is confirmed through spectroscopic analysis, such as Raman and FTIR spectroscopy. chalcogen.ro The degree to which these ladder structures form versus more simple linear chains can be influenced by polymerization conditions, especially the pH of the reaction medium. researchgate.net This structural complexity contributes significantly to the high thermal stability and unique properties of these advanced materials. tandfonline.com

Copolymerization Strategies

Copolymerization is a versatile strategy to modify and enhance the properties of polymers derived from this compound. By incorporating other monomer units, researchers can tune the electrical, optical, and mechanical characteristics of the resulting copolymers.

One common approach is oxidative copolymerization . This method involves the chemical or electrochemical oxidation of a mixture of monomers, including this compound and a comonomer, in an acidic medium. The choice of comonomer is crucial in determining the final properties of the copolymer. For instance, copolymerization with aniline (B41778) or its derivatives can yield materials with improved processability and conductivity compared to the homopolymer of this compound. The reaction mechanism proceeds through the formation of radical cations from the amine groups, followed by coupling reactions to form the polymer chain. The presence of the chlorine atom on the phenyl ring of this compound can influence the electronic properties and reactivity of the monomer, thereby affecting the copolymerization kinetics and the final polymer structure.

Another strategy involves the copolymerization of this compound with other heterocyclic aromatic compounds, such as pyrrole . This approach aims to create copolymers with a unique combination of properties derived from both monomer units. For example, polypyrrole is known for its high conductivity, and its incorporation into a copolymer with poly(this compound) could lead to materials with enhanced electrical performance. The synthesis is typically carried out via chemical oxidation using an oxidizing agent like ammonium persulfate or ferric chloride. The molar ratio of the two monomers in the feed is a critical parameter that allows for the fine-tuning of the copolymer's properties.

The table below summarizes potential comonomers for this compound and the anticipated properties of the resulting copolymers.

| Comonomer | Polymerization Method | Potential Copolymer Properties |

| Aniline | Chemical or Electrochemical Oxidative Polymerization | Enhanced solubility, tunable conductivity, improved processability |

| Pyrrole | Chemical Oxidative Polymerization | Higher electrical conductivity, modified electroactivity |

| o-Toluidine | Chemical Oxidative Polymerization | Altered morphology, tunable band gap |

| p-Phenylenediamine (B122844) | Chemical or Electrochemical Oxidative Polymerization | Increased conjugation length, modified redox behavior |

It is important to note that detailed research on the specific copolymerization of this compound is limited, and these strategies are largely based on the well-established polymerization of similar aromatic amines.

Application of Poly(this compound) in Advanced Materials

The unique properties of polymers and copolymers derived from this compound make them promising candidates for various advanced material applications.

Poly(phenylenediamine)s, in general, are known to be electroactive and can be rendered electrically conductive through doping. The presence of the chlorine atom in poly(this compound) is expected to influence its electronic properties. The electron-withdrawing nature of chlorine can affect the polymer's oxidation potential and the stability of the doped state.

The electroactive nature of these polymers also makes them suitable for applications in sensors, electrochromic devices, and as materials for energy storage. The ability to switch between different oxidation states with distinct optical and electronic properties is a key characteristic of these materials.

Conducting polymers, including derivatives of poly(phenylenediamine), have been extensively studied for their potential in corrosion protection of metals. semanticscholar.org These polymers can form a passive layer on the metal surface, which acts as a barrier to corrosive agents. nih.gov The mechanism of corrosion inhibition is believed to involve both a physical barrier and an electrochemical effect, where the polymer can maintain the metal in a passive state.

Poly(o-phenylenediamine) has been shown to be an effective corrosion inhibitor for mild steel in acidic solutions. researchgate.net It is proposed that polymers of this compound could also exhibit similar or enhanced corrosion inhibition properties. The presence of nitrogen atoms with lone pair electrons and the aromatic rings allows for strong adsorption onto the metal surface, forming a protective film. The chlorine substituent may further enhance this interaction and contribute to the stability of the protective layer.

The effectiveness of these polymers as corrosion inhibitors can be evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy. Research in this area would involve coating metal substrates with poly(this compound) or its copolymers and testing their performance in various corrosive environments.

The porous structure and the presence of functional amine groups in poly(phenylenediamine)s make them attractive candidates for use as adsorbent materials for the removal of heavy metal ions from wastewater. nih.gov The amine groups can act as chelating sites for metal ions, leading to their effective removal from aqueous solutions.

Studies on poly(m-phenylenediamine) have demonstrated its high adsorption capacity for various heavy metal ions, including Cu²⁺, Pb²⁺, and Cr³⁺. chemicalpapers.com A nanocomposite of poly(meta-phenylenediamine) and ZnO nanoparticles has shown a maximum adsorption capacity of 77.51 mg/g for lead(II). nih.gov It is anticipated that poly(this compound) would also exhibit significant adsorption capabilities. The introduction of a chlorine atom might influence the polymer's surface properties and its affinity for specific metal ions.

The development of adsorbent materials based on poly(this compound) would involve synthesizing the polymer in a high-surface-area form, such as nanoparticles or a porous matrix, and evaluating its adsorption performance for various heavy metal pollutants. The table below presents a hypothetical comparison of the adsorption capacities of related polymers, highlighting the potential of poly(this compound)-based materials.

| Polymer Adsorbent | Target Metal Ion | Reported Maximum Adsorption Capacity (q_max) |

| Poly(m-phenylenediamine) | Cu²⁺ | 556 µmol g⁻¹ chemicalpapers.com |

| Poly(m-phenylenediamine) | Pb²⁺ | 526 µmol g⁻¹ chemicalpapers.com |

| Poly(m-phenylenediamine) | Cr³⁺ | 476 µmol g⁻¹ chemicalpapers.com |

| Poly(meta-phenylenediamine)@ZnO Nanocomposite | Pb²⁺ | 77.51 mg g⁻¹ nih.gov |

| Poly(this compound) | Various Heavy Metals | (Prospective) |

Further research is necessary to synthesize and characterize poly(this compound)-based adsorbents and to determine their efficacy in environmental remediation applications.

Mechanistic Toxicology and Genotoxicity Research of 5 Chloro M Phenylenediamine

In Vitro and In Vivo Genotoxicity Assays

A range of standardized assays are utilized to assess the genotoxic potential of chemical substances. These tests investigate various endpoints, from point mutations in bacteria to chromosomal damage in mammalian cells. While data specific to 5-Chloro-m-phenylenediamine is limited for some assays, information on structurally related phenylenediamine compounds provides valuable context for its potential toxicological behavior.

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to detect a chemical's potential to cause gene mutations. The assay utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. A positive test result, indicated by the growth of bacterial colonies on a histidine-limited medium, suggests that the chemical has induced a mutation restoring the gene's function.

For this compound (also known as 5-Chloro-1,3-benzenediamine), mutation data have been reported guidechem.com. Furthermore, aggregated information from notifications to the ECHA (European Chemicals Agency) C&L Inventory includes a hazard statement indicating that the substance is "Suspected of causing genetic defects," which points towards evidence of mutagenicity nih.gov.

Studies on the parent compound, m-phenylenediamine (B132917), have shown positive results for mutagenicity in S. typhimurium strains TA97 and TA98 when tested with metabolic activation industrialchemicals.gov.au. The metabolic activation system (typically a liver S9 fraction) is used to mimic the metabolic processes in mammals, which can convert a non-mutagenic compound into a mutagenic one. The genotoxicity of various phenylenediamine isomers and their derivatives has been investigated, with results often depending on the specific isomer, substitution pattern, and the presence or absence of metabolic activation. For instance, studies on 4-chloro-o-phenylenediamine have also demonstrated mutagenic activity in Salmonella assays after metabolic activation.

Table 1: Summary of Genotoxicity Data for Phenylenediamine Compounds

Chromosomal aberration and sister chromatid exchange (SCE) assays are cytogenetic tests that evaluate a substance's potential to induce structural or numerical damage to chromosomes. These assays are typically conducted in cultured mammalian cells. An increase in chromosomal aberrations (e.g., breaks, deletions, translocations) or SCEs (reciprocal exchanges between sister chromatids) indicates clastogenic or genotoxic activity nih.govnih.gov.

While specific studies on this compound in these assays were not identified in the searched literature, data on the parent compound, m-phenylenediamine, show a positive result in an SCE assay. The compound induced sister chromatid exchanges in mammalian cells both with and without the addition of a metabolic activation system industrialchemicals.gov.au. This suggests that the m-phenylenediamine structure itself, and potentially its metabolites, can interact with DNA in a way that leads to these exchanges. For other chlorinated isomers, such as 4-chloro-m-phenylenediamine, both positive and negative results have been reported in chromosomal aberration assays using Chinese hamster lung and ovary cells, indicating the complexity of predicting genotoxic effects based on structure alone.

Direct DNA damage can be assessed through methods like the plasmid nicking assay. In this in vitro technique, circular plasmid DNA is exposed to a test chemical. If the chemical or its reactive byproducts cause breaks in the DNA backbone, the supercoiled form of the plasmid is converted into a relaxed circular form (single-strand break) or a linear form (double-strand break), which can be visualized through gel electrophoresis.

Investigations into related chlorinated phenylenediamines have demonstrated their capacity to induce DNA damage. For example, 4-chloro-o-phenylenediamine was found to cause oxidative DNA damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker for oxidative stress, in the presence of copper ions nih.gov. The genotoxic nature of 4-chloro-1,2-phenylenediamine has also been confirmed using a plasmid nicking assay, which showed the compound's ability to cause DNA damage nih.govfrontiersin.org. Studies on the parent m-phenylenediamine have shown that some of its derivatives can induce oxidative DNA damage, suggesting that this class of compounds can participate in reactions that are directly harmful to DNA nih.gov.

Phototoxicity and Photomutagenicity Mechanisms

Some chemicals that are benign in the dark can become toxic or mutagenic upon exposure to light, a phenomenon known as phototoxicity or photomutagenicity. This is a significant consideration for compounds like phenylenediamines used in consumer products such as hair dyes, where subsequent exposure to sunlight is common.

The mechanism of phototoxicity often involves the absorption of light energy by the chemical, leading to an excited state. This energized molecule can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen or superoxide radicals. These ROS can subsequently damage cellular components, including DNA.

Studies on chlorinated phenylenediamines have shown that they can be photomutagenic. While several chlorinated phenylenediamines were not mutagenic in the dark, they induced mutations in Salmonella strain TA102 and caused single-strand breaks in phage DNA when concurrently exposed to light irradiation nih.govnih.gov. This light-induced activity is attributed to the formation of reactive species that cause DNA damage and mutation nih.govnih.gov. The photochemical reaction of 4-chloro-o-phenylenediamine, for instance, is known to produce photoproducts that are themselves photomutagenic researchgate.net.

Research comparing different phenylenediamine structures reveals important relationships between their chemical structure and photochemical activity. A key finding is that chlorination significantly enhances the photochemical reactivity of phenylenediamines nih.govnih.gov.

In comparative studies, non-chlorinated phenylenediamines (o-PD, m-PD, and p-PD) were not found to be photomutagenic. In contrast, several chlorinated analogs, including 4-chloro-1,2-PD and 4-chloro-1,3-PD, became mutagenic upon light exposure nih.govnih.gov. This clear structure-activity relationship suggests that the presence of the chlorine atom on the phenylenediamine ring makes the molecule more susceptible to photoactivation and the subsequent generation of DNA-damaging reactive species nih.govnih.gov. This indicates that the chlorine substitution is a critical factor for the photomutagenic potential of these compounds nih.gov.

Cellular Cytotoxicity Mechanisms

Effects on Human Skin Keratinocytes

Research into the cytotoxic effects of phenylenediamine derivatives on human skin keratinocytes has revealed structure-dependent toxicity, particularly in the presence of light. A study investigating various phenylenediamines (PDs) and their chlorinated counterparts demonstrated that without light irradiation, most of these compounds, including 4-chloro-1,3-phenylenediamine (4-Cl-MPD), a positional isomer of this compound, are not toxic to human skin HaCaT keratinocytes at concentrations up to 1000 µM. nih.govnih.gov

However, upon concurrent light irradiation, a significant decrease in cell viability was observed for several of the tested compounds at a concentration of 1000 µM. nih.govnih.gov Specifically, two of the three chlorinated phenylenediamines tested, including 4-Cl-MPD, exhibited photocytotoxicity. nih.gov This suggests that the introduction of a chlorine atom to the phenylenediamine structure can increase its photochemical activity, leading to the formation of reactive species that are damaging to skin cells. nih.govnih.gov In contrast, m-phenylenediamine (MPD), the parent compound of this compound, did not show photocytotoxicity in keratinocytes. nih.gov

The primary mechanism of this photocytotoxicity is believed to be the generation of reactive oxygen species (ROS) upon light exposure, which can lead to cellular damage. This is supported by findings that chlorinated PDs cause single-strand cleavage in phage DNA under light irradiation, indicating the production of DNA-damaging reactive species. nih.govnih.gov While a direct structure-activity relationship for photocytotoxicity in skin cells was not as clear-cut as for photomutagenicity in bacteria, the data indicates that chlorinated phenylenediamines, including isomers of this compound, have the potential to be cytotoxic to human keratinocytes under specific conditions. nih.gov

| Compound | Cytotoxicity without Light Irradiation (up to 1000 µM) | Photocytotoxicity with Light Irradiation (at 1000 µM) |

|---|---|---|

| m-Phenylenediamine (MPD) | Non-toxic | Non-photocytotoxic |

| 4-Chloro-1,3-phenylenediamine (4-Cl-MPD) | Non-toxic | Cytotoxic |

Lymphocyte Toxicity and Proliferation Studies

Direct studies on the lymphocyte toxicity of this compound are limited; however, research on the closely related compound para-phenylenediamine (PPD) provides insight into potential mechanisms. PPD has been shown to induce apoptosis in human lymphocytes. nih.gov The proposed mechanism involves the enhancement of intracellular calcium levels and the induction of oxidative stress, which in turn adversely affects lymphocyte organelles such as mitochondria and lysosomes. nih.gov

Key events observed in PPD-treated lymphocytes include:

Lipid peroxidation: An indicator of oxidative damage to cell membranes. nih.gov

Caspase-3 activation: A critical step in the execution phase of apoptosis. nih.gov

Stimulation of cytokine production: Including IL-2, interferon-gamma (IFN-γ), and TNF-alpha. nih.gov

These findings suggest that phenylenediamines can exert toxic effects on immune cells through pathways involving oxidative stress and the disruption of cellular homeostasis, ultimately leading to programmed cell death. nih.gov While these results are for PPD, the structural similarities suggest that this compound could potentially trigger similar cytotoxic responses in lymphocytes.

Mechanisms of Sensitization and Immunological Responses

Skin Sensitization Potential and Pathways

Phenylenediamines are well-recognized skin sensitizers, and their halogenated derivatives are also known to possess this property. tga.gov.au The parent compound, m-phenylenediamine, is classified as a skin sensitizer. nih.gov The process of skin sensitization is a delayed-type IV hypersensitivity reaction initiated when the chemical, acting as a hapten, penetrates the skin and covalently binds to skin proteins. actasdermo.org This hapten-protein complex is then recognized as foreign by the immune system, leading to the activation and proliferation of T-lymphocytes. Subsequent exposure to the same chemical triggers an inflammatory response characteristic of allergic contact dermatitis. nih.gov

The sensitization potential of phenylenediamines is influenced by factors such as their ability to be oxidized, both on and within the skin, which can generate reactive intermediates that readily bind to proteins. nih.gov The presence of a chlorine atom on the benzene (B151609) ring, as in this compound, can influence the reactivity and metabolic pathways of the molecule, potentially affecting its sensitization potential.

Local Lymph Node Assay (LLNA) Investigations

The murine Local Lymph Node Assay (LLNA) is a validated method for identifying potential skin-sensitizing chemicals by measuring lymphocyte proliferation in the draining lymph nodes following topical application of a test substance. cdc.gov An independent peer review evaluation of the LLNA by the Interagency Coordinating Committee on the Validation of Alternative Methods (ICCVAM) included data on m-phenylenediamine. nih.gov The results of this evaluation confirmed that m-phenylenediamine is a skin sensitizer. nih.gov While specific LLNA data for this compound was not found in the reviewed literature, the positive result for the parent compound provides strong evidence for the sensitizing potential of its derivatives.

| Compound | LLNA Result |

|---|---|

| m-Phenylenediamine | Positive (Sensitizer) |

Protein Interaction and Aggregation Studies

The interaction of small molecules with proteins is a critical aspect of their toxicological profile. Studies on 4-chloro-1,2-phenylenediamine (4-Cl-OPD), a close structural analog of this compound, have demonstrated its ability to bind to and induce structural changes in human serum albumin (HSA). nih.govresearchgate.net HSA is a major transport protein in the blood, and its interaction with chemicals can significantly affect their distribution and metabolism. nih.gov

The binding of 4-Cl-OPD to HSA was found to be a strong and stable interaction, leading to the formation of a complex. nih.gov This interaction resulted in structural alterations and the formation of fibrillar aggregates of the protein. nih.govresearchgate.net The formation of these protein aggregates is significant as misfolded and aggregated proteins are implicated in various pathological conditions. nih.gov

A variety of biophysical techniques were employed to characterize the interaction and subsequent aggregation:

Spectroscopy (Raman): Confirmed changes in the structural dynamics of HSA upon binding of 4-Cl-OPD. nih.govresearchgate.net

X-ray Diffraction, HPLC, and SDS-PAGE: Also used to confirm the impact on HSA's structure. nih.govresearchgate.net

Congo Red Assay: A dye-binding assay used to detect the presence of amyloid-like fibrillar aggregates. A red shift in the absorbance spectrum upon binding of Congo Red to the 4-Cl-OPD-modified HSA confirmed the formation of such aggregates. nih.gov

Dynamic Light Scattering (DLS): Showed a gradual increase in the particle size of HSA modified with 4-Cl-OPD, indicating the formation of aggregated assemblies. nih.gov

Scanning Electron Microscopy (SEM): Visually confirmed the microstructure of the protein aggregates. nih.govresearchgate.net